(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one
Description
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one is a macrocyclic furan derivative characterized by a 10-membered cyclodeca[b]furan ring system with a ketone group at position 4 and methyl substituents at positions 3 and 4. The (E)-configuration of the double bond within the ring confers distinct stereochemical properties, influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(9Z)-3,6-dimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-4-3-5-7-13-14(12(15)8-10)11(2)9-16-13/h3,5,9-10H,4,6-8H2,1-2H3/b5-3- |
InChI Key |
OUKUFNBCECBRES-HYXAFXHYSA-N |
Isomeric SMILES |
CC1CC/C=C\CC2=C(C(=CO2)C)C(=O)C1 |
Canonical SMILES |
CC1CCC=CCC2=C(C(=CO2)C)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one typically involves multiple steps, starting from simpler organic molecules
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one can be elucidated through comparisons with analogous cyclodeca[b]furan derivatives and related macrocyclic compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Cyclodeca[b]furan Derivatives
Key Findings from Comparative Analysis
Substituent Effects: The target compound lacks the C10 methyl group present in (5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan , which may reduce steric hindrance and alter binding affinity in biological systems.
Ring Saturation and Ketone Position: The hexahydro derivative (9E)-3,6,10-trimethyl-4,6,7,8,11,11a-hexahydrocyclodeca[b]furan-2,5-dione exhibits two ketone groups, enhancing hydrogen-bonding capacity compared to the monoketone target compound. This could improve solubility but reduce passive diffusion across membranes.
Stereochemical Influence :
- The (E)-configuration in the target compound distinguishes it from stereoisomers like the (Z)-configured Cyclodeca[b]furan-4(7H)-one , which may exhibit divergent pharmacokinetic profiles due to spatial arrangement differences.
This highlights how oxygenated functional groups can shift bioactivity toward antioxidant or hepatoprotective roles.
Research Implications
- The target compound’s simplified substitution pattern (3,6-dimethyl vs. trimethyl analogs) makes it a valuable candidate for structure-activity relationship (SAR) studies to isolate critical pharmacophores.
- Synthetic accessibility : Evidence from complex syntheses of related compounds (e.g., fluorinated furans in ) suggests that the target’s relatively straightforward structure may facilitate scalable production for pharmacological testing.
Biological Activity
(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C14H18O2
- Molecular Weight : 218.29 g/mol
- CAS Registry Number : 75412-95-2
The compound is characterized by a cyclodeca[b]furan structure, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that it inhibits the proliferation of breast cancer cells through modulation of the apoptotic pathway and cell cycle arrest at the G1 phase .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Mechanism | Findings |
|---|---|---|---|
| MCF-7 | Apoptosis | Induced apoptosis and cell cycle arrest | |
| HeLa | Cell Cycle | Inhibited proliferation via G1 arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Breast Cancer Treatment : A clinical trial explored the effects of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates .
- Inflammatory Disorders : In a cohort study involving patients with rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers and improved joint function scores .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cytokine Modulation : It inhibits signaling pathways involved in inflammation.
- Antimicrobial Action : The structural features allow interaction with microbial membranes leading to cell lysis.
Q & A
Basic: What are the key considerations for synthesizing (E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one?
Methodological Answer:
Synthesis requires careful control of stereochemistry and ring strain due to the compound’s fused bicyclic structure. Use tetrahydrofuran (THF) as a solvent for its ability to stabilize intermediates, and employ catalysts like silver(I) trifluoroacetate for regioselective cyclization . Optimize reaction temperatures (e.g., 0–25°C) to prevent side reactions. Validate intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Advanced: How can computational modeling predict the reactivity of this compound?
Methodological Answer:
Density functional theory (DFT) calculations can map the compound’s electron density and frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack. Compare computed IR and NMR spectra with experimental data to validate models . For stereochemical analysis, use molecular dynamics simulations to assess conformational stability under varying solvent conditions .
Basic: What spectroscopic techniques are optimal for structural confirmation?
Methodological Answer:
- NMR : Assign stereochemistry via - and -NMR coupling constants and NOESY correlations (e.g., transannular NOEs for ring conformation) .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHO) and detect fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced: How to design experiments to assess environmental fate using split-plot designs?
Methodological Answer:
Adopt a split-split-plot design with:
- Main Plots : Environmental compartments (soil, water).
- Subplots : Exposure durations (acute vs. chronic).
- Sub-subplots : Biotic/abiotic factors (pH, microbial activity).
Replicate four times and analyze degradation products via LC-MS/MS. Long-term studies (5+ years) are critical to evaluate persistence .
Advanced: How to resolve conflicting data in stereochemical assignments?
Methodological Answer:
Contradictions in stereochemistry may arise from dynamic ring flipping or solvent-dependent conformational changes. Use:
- Variable-temperature NMR to detect ring inversion barriers.
- Chiral chromatography (e.g., Chiralcel OD-H column) to separate enantiomers .
- Comparative analysis with structurally analogous compounds (e.g., rel-(6R,8R,9E)-isomers) to validate assignments .
Advanced: How to evaluate ecological risks across biological organization levels?
Methodological Answer:
Follow a tiered approach:
- Cellular Level : Assess cytotoxicity via MTT assays in human and environmental cell lines.
- Organism Level : Conduct Daphnia magna acute toxicity tests (OECD 202).
- Ecosystem Level : Model bioaccumulation factors (BCF) using fugacity-based equations. Cross-reference with abiotic degradation rates (hydrolysis, photolysis) from controlled lab studies .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles (P201/P202).
- Storage : Keep in airtight containers under argon at –20°C to prevent oxidation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid ignition sources (P210) .
Advanced: How to conduct mechanistic studies of biochemical interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with target proteins (e.g., cytochrome P450 enzymes).
- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
